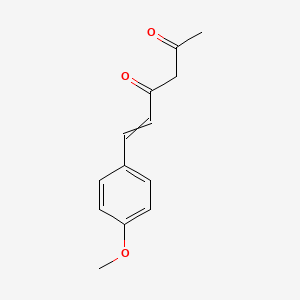![molecular formula C18H31N B14298706 5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine CAS No. 112466-18-9](/img/structure/B14298706.png)
5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine is a complex organic compound characterized by its bicyclic structure. This compound is notable for its unique arrangement of carbon atoms, which forms a bicyclo[2.2.1]heptane framework. The presence of ethyl groups and an amine functional group further distinguishes this compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of bicyclo[2.2.1]heptane derivatives with ethyl halides under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where alkyl or acyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated derivatives
Substitution: Alkylated or acylated amine derivatives
Aplicaciones Científicas De Investigación
5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The bicyclic structure and the presence of the amine group play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane: A simpler analog without the ethyl and amine groups.
Norbornane: Another bicyclic compound with a similar framework but different substituents.
Bicyclo[2.2.1]hept-2-ene: Contains a double bond, making it more reactive in certain chemical reactions.
Uniqueness
5-Ethyl-N-(5-ethylbicyclo[221]heptan-2-yl)bicyclo[221]heptan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
112466-18-9 |
|---|---|
Fórmula molecular |
C18H31N |
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
5-ethyl-N-(5-ethyl-2-bicyclo[2.2.1]heptanyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C18H31N/c1-3-11-5-15-7-13(11)9-17(15)19-18-10-14-8-16(18)6-12(14)4-2/h11-19H,3-10H2,1-2H3 |
Clave InChI |
ZVXPTUVLQSUNJC-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC2CC1CC2NC3CC4CC3CC4CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


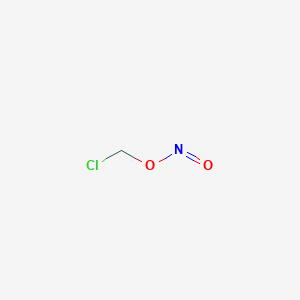


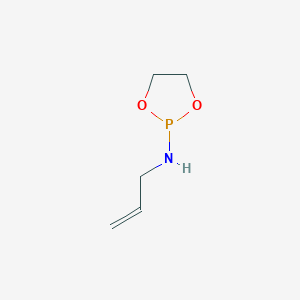
![1-{[Iodo(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14298650.png)
![Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene](/img/structure/B14298654.png)
![Benzene, [(hexylseleno)methyl]-](/img/structure/B14298655.png)
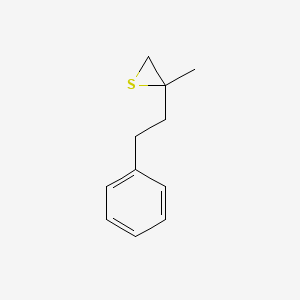
![Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane](/img/structure/B14298674.png)
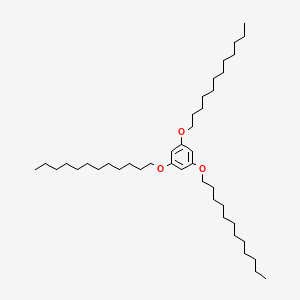
![1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane](/img/structure/B14298690.png)
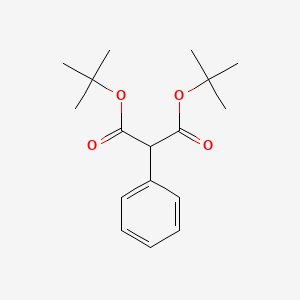
![N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide](/img/structure/B14298701.png)
